4-Methylumbelliferyl 4-Deoxy-

Übersicht

Beschreibung

4-Methylumbelliferyl 4-Deoxy- is a derivative of 4-Methylumbelliferone, a compound known for its fluorescent properties. This compound is often used in biochemical assays due to its ability to emit fluorescence when exposed to ultraviolet light. It is particularly useful in the study of enzymatic activities and metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 4-Deoxy- typically involves the modification of 4-Methylumbelliferone. One common method includes the fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride, followed by successive actions of ammonia, methyl trifluoroacetate, and acetic anhydride . This results in the formation of 1,6-anhydro-3-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-β-D-glucopyranose, which is then converted into 3,6-di-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-αD-glucopyranosyl fluoride by the reaction with HF/Py .

Industrial Production Methods

Industrial production methods for 4-Methylumbelliferyl 4-Deoxy- are not well-documented in the literature. the synthesis generally follows similar routes as described above, with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylumbelliferyl 4-Deoxy- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

4-Methylumbelliferyl 4-Deoxy- has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical assays.

Biology: Employed in the study of enzymatic activities, particularly in the detection of glycosidases.

Medicine: Utilized in diagnostic assays for various diseases, including lysosomal storage disorders.

Industry: Applied in the development of fluorescent dyes and markers.

Wirkmechanismus

The mechanism of action of 4-Methylumbelliferyl 4-Deoxy- involves its interaction with specific enzymes and metabolic pathways. When exposed to ultraviolet light, the compound emits fluorescence, which can be measured to determine the activity of specific enzymes. This property makes it a valuable tool in biochemical assays and diagnostic tests .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylumbelliferone: The parent compound, known for its use in studying hyaluronic acid synthesis.

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used in the study of chitinase activity.

4-Methylumbelliferyl 2-Sulfamino-2-deoxy-Alpha-D-glucopyranoside: Employed in pharmaceutical testing.

Uniqueness

4-Methylumbelliferyl 4-Deoxy- is unique due to its specific structural modifications, which enhance its fluorescent properties and make it particularly useful in certain biochemical assays. Its ability to emit fluorescence upon exposure to ultraviolet light sets it apart from other similar compounds.

Biologische Aktivität

4-Methylumbelliferyl 4-deoxy (4-MU4-deoxy) is a synthetic compound that has garnered attention for its significant biological activity, particularly as a substrate in enzymatic assays and as an inhibitor in various biochemical pathways. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

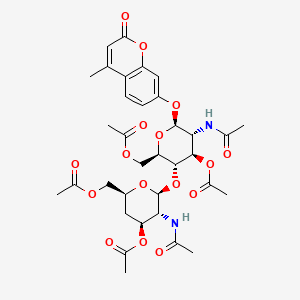

4-Methylumbelliferyl 4-deoxy is an analog of 4-Methylumbelliferyl-β-D-xylopyranoside, specifically modified to lack the hydroxyl group at the C4 position of the xylose residue. This modification allows it to act as a competitive inhibitor for β4-galactosyltransferase (β4GalT7), which is involved in proteoglycan synthesis.

- Chemical Formula : CHO

- Molecular Weight : Approximately 265.25 g/mol

The primary mechanism of action for 4-MU4-deoxy involves its interaction with specific enzymes, particularly β-galactosyltransferases. By binding to these enzymes, 4-MU4-deoxy inhibits their activity, leading to decreased synthesis of proteoglycans (PGs). This inhibition is particularly relevant in the context of fibrosis, where excessive PG synthesis contributes to disease progression.

Key Findings from Research

- Inhibition of PG Synthesis : In studies using primary rat lung fibroblasts, treatment with 4-MU4-deoxy resulted in a significant reduction in PG synthesis, with inhibition rates ranging from 50% to 80% at concentrations between 500 μM and 1 mM .

- Counteraction of TGF-β1 Effects : The compound effectively counteracted TGF-β1-induced fibroblast proliferation and differentiation into myofibroblasts, suggesting its potential as a therapeutic agent in treating idiopathic pulmonary fibrosis (IPF) .

- Fluorescent Properties : The compound exhibits fluorescent properties upon hydrolysis by β-galactosidase, making it valuable for real-time monitoring of enzymatic activity in various assays .

Applications in Research

The unique properties of 4-MU4-deoxy have led to its application across various fields:

- Biochemical Assays : Used as a chromogenic substrate for detecting β-galactosidase activity, crucial for studying lactose metabolism and glycosaminoglycan breakdown.

- Enzyme Kinetics : Facilitates the determination of kinetic parameters such as Michaelis-Menten constants and turnover numbers, essential for understanding enzyme efficiency.

- Therapeutic Research : Investigated for its anti-fibrotic properties, particularly in lung diseases characterized by excessive PG deposition.

Comparative Analysis

The following table summarizes key characteristics and applications of 4-Methylumbelliferyl 4-Deoxy compared to other related compounds:

| Compound Name | Unique Features | Primary Application |

|---|---|---|

| 4-Methylumbelliferyl 4-Deoxy | Inhibits β-galactosyltransferase; fluorescent substrate | Enzymatic assays; anti-fibrotic research |

| 4-Methylumbelliferyl β-D-galactopyranoside | Specific for β-galactosidase detection | Lactose metabolism studies |

| 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide | Targets N-acetylglucosaminidase | Glycosaminoglycan analysis |

Case Studies

Several case studies highlight the efficacy of 4-MU4-deoxy in experimental settings:

- Lung Fibrosis Model : In a controlled study involving lung fibroblasts treated with TGF-β1, administration of 4-MU4-deoxy significantly reduced markers associated with fibrosis, demonstrating its therapeutic potential .

- Enzymatic Activity Monitoring : In assays designed to measure β-galactosidase activity, researchers reported enhanced sensitivity and specificity using 4-MU4-deoxy compared to traditional substrates.

Eigenschaften

IUPAC Name |

[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O16/c1-15-10-28(43)50-25-11-22(8-9-24(15)25)48-34-30(36-17(3)38)32(47-21(7)42)31(27(51-34)14-45-19(5)40)52-33-29(35-16(2)37)26(46-20(6)41)12-23(49-33)13-44-18(4)39/h8-11,23,26-27,29-34H,12-14H2,1-7H3,(H,35,37)(H,36,38)/t23-,26-,27+,29+,30+,31+,32+,33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGDIRLUTJXWBX-BWJCCMTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(CC(O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673187 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228931-52-9 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.